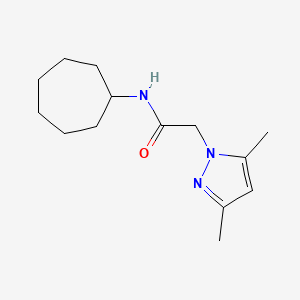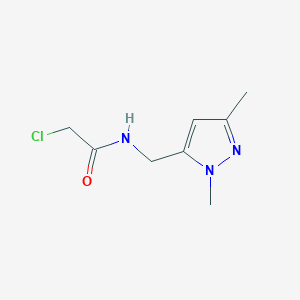
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as CDHPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of pyrazolone and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
作用機序
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its effects through the inhibition of COX-2 and LOX enzymes. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, the compound has been shown to have antifungal and antibacterial activity. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide is its ability to selectively inhibit COX-2 and LOX enzymes, while leaving other enzymes unaffected. This selectivity makes the compound a promising candidate for the development of new anti-inflammatory drugs, as it may lead to fewer side effects than currently available treatments. However, one limitation of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide is its relatively low potency compared to other COX-2 inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research involving N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide. One area of interest is the development of new anti-inflammatory drugs based on the compound's selective inhibition of COX-2 and LOX enzymes. Additionally, further studies are needed to fully understand the compound's mechanisms of action and its potential applications in the treatment of cancer and other diseases. Finally, the synthesis of new derivatives of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide may lead to compounds with improved potency and selectivity, further expanding the potential applications of this promising chemical compound.
Conclusion:
In conclusion, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, or N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, is a promising chemical compound with a range of potential applications in scientific research. The compound's ability to selectively inhibit COX-2 and LOX enzymes, as well as its anti-inflammatory, antioxidant, antifungal, and antibacterial properties, make it a promising candidate for the development of new drugs for a variety of conditions. Further research is needed to fully understand the compound's mechanisms of action and to explore its potential applications in the treatment of cancer and other diseases.
合成法
The synthesis of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide can be achieved through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with cycloheptylamine and acetic anhydride. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition has been shown to have therapeutic potential in a variety of conditions, including inflammation, pain, and cancer.
特性
IUPAC Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-9-12(2)17(16-11)10-14(18)15-13-7-5-3-4-6-8-13/h9,13H,3-8,10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNQNXQBCTXWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)

![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)